molecular formula C20H20N4O4 B14409004 5-[4-(4-Nitrobenzoyl)piperazin-1-yl]-3,4-dihydroquinolin-2(1H)-one CAS No. 81839-35-2

5-[4-(4-Nitrobenzoyl)piperazin-1-yl]-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B14409004
CAS No.: 81839-35-2
M. Wt: 380.4 g/mol
InChI Key: QCNCZZLYIZHYBP-UHFFFAOYSA-N
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Description

5-[4-(4-Nitrobenzoyl)piperazin-1-yl]-3,4-dihydroquinolin-2(1H)-one is a complex organic compound that features a quinoline core structure substituted with a piperazine ring and a nitrobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(4-Nitrobenzoyl)piperazin-1-yl]-3,4-dihydroquinolin-2(1H)-one typically involves multiple steps, starting with the preparation of the quinoline core. The piperazine ring is then introduced through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (piperazine), and a compound containing an active hydrogen atom. The nitrobenzoyl group is subsequently added via an acylation reaction using 4-nitrobenzoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

5-[4-(4-Nitrobenzoyl)piperazin-1-yl]-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The quinoline ring can be hydrogenated to form a dihydroquinoline derivative.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Formation of 5-[4-(4-Aminobenzoyl)piperazin-1-yl]-3,4-dihydroquinolin-2(1H)-one.

    Reduction: Formation of 5-[4-(4-Nitrobenzoyl)piperazin-1-yl]-1,2,3,4-tetrahydroquinolin-2(1H)-one.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

5-[4-(4-Nitrobenzoyl)piperazin-1-yl]-3,4-dihydroquinolin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-[4-(4-Nitrobenzoyl)piperazin-1-yl]-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzoyl group can participate in electron transfer reactions, while the piperazine ring can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The quinoline core may also interact with DNA or other biomolecules, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-[4-(4-Bromobenzoyl)piperazin-1-yl]-3,4-dihydroquinolin-2(1H)-one
  • 5-[4-(4-Chlorobenzoyl)piperazin-1-yl]-3,4-dihydroquinolin-2(1H)-one
  • 5-[4-(4-Methylbenzoyl)piperazin-1-yl]-3,4-dihydroquinolin-2(1H)-one

Uniqueness

5-[4-(4-Nitrobenzoyl)piperazin-1-yl]-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly useful in applications requiring specific redox behavior or interactions with biological targets.

Properties

CAS No.

81839-35-2

Molecular Formula

C20H20N4O4

Molecular Weight

380.4 g/mol

IUPAC Name

5-[4-(4-nitrobenzoyl)piperazin-1-yl]-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C20H20N4O4/c25-19-9-8-16-17(21-19)2-1-3-18(16)22-10-12-23(13-11-22)20(26)14-4-6-15(7-5-14)24(27)28/h1-7H,8-13H2,(H,21,25)

InChI Key

QCNCZZLYIZHYBP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C(=CC=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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